molecular formula C8H10AsNO5 B086996 Glycarsamide CAS No. 144-87-6

Glycarsamide

Cat. No. B086996
CAS RN: 144-87-6
M. Wt: 275.09 g/mol
InChI Key: QABXFDAPQQVMKL-UHFFFAOYSA-N
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Description

Glycarsamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and neuroscience. It is a derivative of glycosylamine, which is a type of amino sugar that is commonly found in the human body. Glycarsamide has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Scientific Research Applications

  • Pharmacokinetics and Genetic Variations : Glyburide's metabolism and its interactions with genetic polymorphisms, particularly CYP2C9 variants, have significant implications for its pharmacokinetics and therapeutic effects (Kirchheiner et al., 2002).

  • Applications in Glycomics : Research in glycomics, the study of complex carbohydrates and glycans, has advanced with the development of new resources and technologies. Glycarsamide can play a role in this area through its interactions with glycans and related biochemical pathways (Raman et al., 2006).

  • Metabolism Studies : Investigations into the metabolism of glyburide, especially in the context of gestational diabetes, highlight its metabolization in various tissues, including the placenta and liver (Ravindran et al., 2006).

  • Glycan Array Applications : Glycan arrays, important in studying glycan-biopolymer interactions, have applications in basic biochemical research, including defining the specificity of glycosyltransferases and lectins. Glyburide's interactions with these glycans can offer insights into these processes (Geissner & Seeberger, 2016).

  • CNS Injury Treatment : Glyburide has been investigated for its protective effects in acute central nervous system (CNS) injury. Its mechanism involves the inhibition of Sur1-Trpm4 channels, influencing processes like edema formation, necrotic cell death, and inflammation (Kurland et al., 2013).

  • Mitochondrial Interaction Studies : The interaction of glybenclamide with mitochondrial channels, particularly chloride channels, indicates its potential role in mitochondrial function studies and its use in specific inhibitor studies of KATP channels (Komínková et al., 2013).

  • Prevention of Cerebral Edema : Glyburide's role in preventing cerebral edema following large hemispheric infarction has been highlighted, showing its potential in acute stroke management (King et al., 2018).

  • Synthesis and Medical Applications of Oligosaccharides : The synthesis of defined oligosaccharides, where glyburide may interact, is crucial for glycomics research and has applications in developing diagnostics, vaccines, and therapeutics (Seeberger & Werz, 2007).

  • Glycoinformatics Platforms : Glycoinformatics, integrating glycan structures and biological context, is a growing field in post-genomic research. Glyburide's interaction with glycans can be analyzed using such platforms (von der Lieth et al., 2010).

  • Antioxidant Activities in Diabetic Conditions : Studies on the effects of glyburide on antioxidant enzymes like superoxide dismutase and catalase in diabetic conditions provide insights into its extrapancreatic effects (Nazaroğlu et al., 2009).

properties

IUPAC Name

[4-[(2-hydroxyacetyl)amino]phenyl]arsonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10AsNO5/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15/h1-4,11H,5H2,(H,10,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABXFDAPQQVMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CO)[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10AsNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162595
Record name Glycarsamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycarsamide

CAS RN

144-87-6
Record name As-[4-[(2-Hydroxyacetyl)amino]phenyl]arsonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycarsamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycarsamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221701
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Record name Glycarsamide
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Record name 4-(glycolloylamino)phenylarsonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.131
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Record name GLYCARSAMIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CW Ballard - Journal of Pharmacy and Pharmacology, 1950 - academic.oup.com
IN connection with the manufacture of sodium p-glycollyl-aminophenyl-arsonate (known by the trade name glycarsamide), carbarsone BP, and succinylsulphathiazole. BP, methods …
Number of citations: 3 academic.oup.com
RJ Warne, VJ Tipton, Y Furusho - American Journal of Veterinary …, 1969 - cabdirect.org
… None of the other 8 drugs tested (including glycarsamide, several organophosphorus compounds, phenylbuta-zone and oxyphenbutazone) prevented infection with D. immitis. JHB …
Number of citations: 7 www.cabdirect.org
Y Marrero-Ponce, JA Castillo-Garit, E Olazabal… - Bioorganic & medicinal …, 2005 - Elsevier
Helminth infections are a medical problem in the world nowadays. In this paper a novel atom-level chemical descriptor has been applied to estimate the anthelmintic activity. Total and …
Number of citations: 131 www.sciencedirect.com
Y Marrero-Ponce, JA Castillo-Garit, E Olazabal… - Journal of computer …, 2004 - Springer
In this work, the TOMOCOMD-CARDD approach has been applied to estimate the anthelmintic activity. Total and local (both atom and atom-type) quadratic indices and linear …
Number of citations: 85 link.springer.com
Y Marrero-Ponce, A Huesca-Guillén… - Journal of Molecular …, 2005 - Elsevier
Quadratic indices of the ‘molecular pseudograph's atom adjacency matrix’ have been generalized to codify chemical structure information. In this sense; stochastic quadratic indices …
Number of citations: 59 www.sciencedirect.com
ASPSP Sheep, O Sheep - Journal of Pharmacy and Pharmacology, 1950 - lib3.dss.go.th
M odern advances in our knowledge of the hormones of the anterior pituitary have been stimulated by the development of techniques for hypophysectomy by various people using …
Number of citations: 2 lib3.dss.go.th
K Dill, EL McGown - Organic Arsenic, Antimony and Bismuth …, 1994 - Wiley Online Library
bismuth and antimony Page 1 CHAPTER 17 The biochemistry of arsenic, bismuth and antimony KILIAN DILL* The Department of Chemistry, Clemson University, Clemson, South …
Number of citations: 9 onlinelibrary.wiley.com
T TREACY, J MCILWAINE… - … Record: Journal of …, 1950 - British Veterinary Medicine
Number of citations: 0

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